N-(2-Bromo-3-methylbutyryl)-dl-valine
Description
N-(2-Bromo-3-methylbutyryl)-dl-valine is a synthetic valine derivative characterized by a brominated methylbutyryl group attached to the amino group of DL-valine.
Properties
CAS No. |
6491-38-9 |
|---|---|
Molecular Formula |
C10H18BrNO3 |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-[(2-bromo-3-methylbutanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18BrNO3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,1-4H3,(H,12,13)(H,14,15) |
InChI Key |
TXBCCLQZSRLUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-methylbutyryl)-dl-valine typically involves the reaction of 2-bromo-3-methylbutyryl chloride with dl-valine in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-methylbutyryl)-dl-valine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-Bromo-3-methylbutyryl)-dl-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-methylbutyryl)-dl-valine involves its interaction with specific molecular targets. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the alteration of molecular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Halogenated Valine Derivatives
- Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine (Fluvalinate): Structure: Features a chloro-trifluoromethylphenyl group and a cyano-phenoxyphenyl moiety. Application: Acts as a synthetic pyrethroid insecticide. The chlorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for pesticidal activity . Contrast: Unlike N-(2-Bromo-3-methylbutyryl)-dl-valine, fluvalinate’s aromatic substituents and cyano group enable π-π stacking and target-site binding in insect sodium channels. The bromine in the target compound may confer distinct reactivity (e.g., nucleophilic substitution) but lacks the aromaticity needed for similar pesticidal mechanisms.
N-Acetyl-D-valine ():
- Structure : Acetyl group replaces the brominated methylbutyryl chain.
- Properties : Improved water solubility due to the polar acetyl group. Used in peptide synthesis and metabolic studies.
Functional Group Analysis
Acylated Valine Derivatives
- N-Butyryl-L-valine (): Structure: Butyryl group (C₄H₇O) without halogenation. Role: Intermediate in prodrug formulations (e.g., antihypertensive agents). The butyryl chain improves pharmacokinetic profiles by delaying hydrolysis. Contrast: Bromination at the 2-position of the butyryl chain in the target compound may sterically hinder enzymatic degradation, prolonging its half-life compared to non-halogenated analogs.
N-Carbobenzoxy-DL-norvaline ():
- Structure: Carbobenzoxy (Cbz) protecting group attached to norvaline.
- Application : Used in peptide synthesis to protect amines during solid-phase synthesis.
- Contrast : The brominated methylbutyryl group in the target compound lacks the UV-sensitive Cbz group, limiting its utility in photolabile protecting strategies but offering unique electrophilic sites for conjugation.
Data Table: Key Properties of Selected Valine Derivatives
Research Findings and Mechanistic Insights
- DL-Valine in Gel Formation (): Unmodified DL-valine enhances myofibrillar protein (MP) gel strength via hydrophobic interactions and disulfide bonds.
- Isotopic Analysis (): DL-valine’s δ¹³C and δ¹⁵N values (−10.57‰ and −6.15‰, respectively) differ significantly from halogenated derivatives. Bromination likely alters isotopic signatures, which could be exploited in tracing metabolic pathways.
Biological Activity
N-(2-Bromo-3-methylbutyryl)-dl-valine is a synthetic compound derived from valine, an essential branched-chain amino acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of a bromine atom and a branched aliphatic chain, which may influence its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄BrNO₂ |
| Molecular Weight | 212.10 g/mol |
| Melting Point | >295 °C |
| Solubility in Water | 56 g/L (20 ºC) |
This compound exhibits several biological activities primarily through its interaction with metabolic pathways:
- Inhibition of Protein Synthesis : Similar to other branched-chain amino acids, it may interfere with protein synthesis by competing for binding sites on ribosomes.
- Modulation of Enzyme Activity : The compound can potentially affect the activity of enzymes involved in amino acid metabolism, particularly those related to branched-chain amino acids (BCAAs) such as leucine and isoleucine.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various alkaloids, including derivatives similar to this compound. The findings indicated that certain structural modifications could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, suggesting that modifications in the side chains could optimize efficacy .
Study 2: Metabolic Impact on BCAA Levels
Research focused on the effects of BCAA metabolism in conditions like maple syrup urine disease showed that compounds affecting BCAA levels could mitigate symptoms associated with metabolic disorders. This compound's structure suggests potential effectiveness in regulating BCAA concentrations by modulating enzyme activity involved in their metabolism .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with other similar compounds is useful:
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial potential | TBD |
| Berberine | DNA intercalation, antimicrobial | <125 |
| Chelerythrine | Inhibition of nucleic acid synthesis | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
